N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4756729
CAS Number:
Molecular Formula: C15H25N3O3S
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Bis(cyclohexyl isocyanide)gold(I) Tetrafluoroborate–(R)‐N‐[2‐(N,N‐Dimethylamino)ethyl]‐N‐methyl‐1‐[(S)‐1′,2‐bis(diphenylphosphino)ferrocenyl]ethylamine

Compound Description: This compound is a chiral catalyst used in asymmetric aldol reactions, producing high diastereo- and enantioselectivity. []

Relevance: While not directly similar in structure to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this compound shares a key structural feature: the N,N-dimethylaminoethyl group. This shared moiety suggests potential exploration of the target compound in asymmetric catalysis, considering the known catalytic properties of this related structure. []

N-(2,3- and 3,5-Dimethylphenyl)-β-alanines

Compound Description: These compounds are precursors in synthesizing various heterocyclic compounds, including dihydropyrimidinediones and tetrahydro-4(1H)pyridones. []

Relevance: N-(2,3- and 3,5-Dimethylphenyl)-β-alanines share the dimethylphenyl group with N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. This structural similarity suggests that the target compound could potentially serve as a building block for synthesizing diverse heterocyclic systems, similar to how the related compounds are utilized. []

3-(Dimethylamino)-2,2-dimethyl-2H-azirine

Compound Description: This compound reacts with 3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides to yield 3-(dimethylamino)-4,5,6,7-tetrahydro-1,2,5,7-benzothiatriazonin-6-one 1,1-dioxides, demonstrating ring enlargement reactions. []

Relevance: This compound, like N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, contains the dimethylamino group. The reactivity of this group in ring expansion reactions with heterocycles, as demonstrated with this related compound, highlights a potential area of investigation for the target compound's reactivity. []

(R)-N-[2-(N,N-Dimethylamino)ethyl]-N-Methyl-1-[(S)-1′,2-bis(diphenylphosphino)ferrocenyl]ethylamine

Compound Description: This compound is a crucial component of a chiral catalyst, often used in conjunction with bis(cyclohexyl isocyanide)gold(I) tetrafluoroborate. []

Relevance: This compound exhibits significant structural similarity to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, particularly the N,N-dimethylaminoethyl group and the presence of a sulfonyl group in the target compound. This structural resemblance, coupled with its role in forming a chiral catalyst, suggests that exploring the target compound's potential in asymmetric synthesis or as a ligand in metal complexes could be valuable. []

2-n-butyl-1 (N-methyl-N-[2-(N', N'-dimethylamino)ethyl]amino)-5, 6-methylenedioxy-indene (MDI-C) and -indane (MDI-D)

Compound Description: These methylenedioxyindene (MDI) derivatives exhibit anti-asthmatic activity by inhibiting antigen-induced contractions in guinea pig tracheal smooth muscle and antagonizing histamine and leukotriene D4-induced contractions. They also act as calcium antagonists. []

Relevance: Both MDI derivatives share the N-methyl-N-[2-(N',N'-dimethylamino)ethyl]amino group with N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. This shared moiety, known for its involvement in anti-asthmatic and calcium antagonist activities in the related compounds, suggests the target compound might also exhibit similar pharmacological properties and warrants further investigation. []

4-(Dimethylamino)methanonitrile

Compound Description: While not explicitly described, this compound is structurally related to the class of nitriles used as starting compounds for synthesizing pyrimidines and piperazines, exemplified by the research on pyrido[3,4-c]pyridazine derivatives. []

Relevance: Although not structurally identical to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, it shares the dimethylamino group. This shared feature, coupled with the broad use of similar nitriles in heterocycle synthesis, suggests potential for the target compound as a starting material for synthesizing novel compounds. []

### 6-[ [3-(Dimethylamino)-propyl]thio] [, , ]thiadiazolo[3,4-c]acridine (VII), 6-[ [3(1)imethylamino)propyl]thio]-7,8,9,10-tetrahydrof 1,2,5]-thiadiazolo[3,4-c]acridine (X) and 6-[ [3(1)imethylamino)propyl]thio]-8,9-dihydro-7H-cyclopenta[b] [, , ]thiadiazolo[3,4-h]quinoline (XIII)

Compound Description: These compounds were studied for their inhibitory effects on platelet aggregation. []

Relevance: These compounds share the dimethylamino group with N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Although the core structures differ, the presence of this shared moiety and their investigation as platelet aggregation inhibitors suggest the target compound could also be studied for potential antiplatelet activity. []

Ethyl 2-(3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)-3-(dimethylamino)propenoate

Compound Description: This compound is a key intermediate in the synthesis of 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates. This synthesis involves substituting the dimethylamino group with various functionalities followed by cyclization. []

Relevance: Similar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this compound contains the dimethylamino group. The successful substitution and subsequent cyclization reactions highlighting its synthetic utility suggest that exploring similar modifications on the target compound could lead to novel derivatives. []

[4-cyano-2-(3,4-dimethylphenyl)-6-methyl-3,8-dioxo-2,3,5,6,7,8-hexahydropyrido[3,4-c]pyridazin-6-yl-(3,4-dimethylphenyl)hydrazono]-acetic acid ethyl ester and [4-cyano-2-(3-chloro,4-methylphenyl)-6-methyl-3,8-dioxo-2,3,5,6,7,8-hexahydropyrido[3,4-c]pyridazin-6-yl-(3-chloro,4-methylphenyl)hydrazono]-acetic acid ethyl ester

Compound Description: These two diaryl derivatives of pyrido[3,4-c]pyridazine were characterized using NMR spectroscopy and X-ray analysis, offering insights into their structural properties. []

Relevance: These compounds share the dimethylphenyl and methylphenyl groups, respectively, with N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. While their core structures are different, the presence of these similar aromatic substituents offers a basis for comparing their potential influence on the target compound's physicochemical properties and reactivity. []

5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides

Compound Description: This class of compounds, particularly 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o), exhibited significant antibacterial activity against both gram-negative and gram-positive bacteria. These compounds also displayed moderate inhibitory effects on the α-chymotrypsin enzyme. []

Relevance: Although not identical in structure, these compounds share the 3,4-dimethylphenyl moiety with N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Their notable antibacterial and enzyme inhibitory activities suggest the target compound could also possess similar biological activities, making it a worthwhile candidate for further pharmacological investigations. []

1-[(2,5-dimethyl)phenyl]ethyldiphenylphosphine

Compound Description: This compound is used to synthesize chiral phosphapalladacycle complexes, which are useful in asymmetric synthesis. []

Relevance: This phosphine, like N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, contains a dimethylphenyl group. This shared feature, combined with its use in creating chiral metal complexes, hints at the potential of the target compound to act as a ligand for metal coordination, possibly leading to the formation of catalytically active species. []

(-)-2-[(1α,2α(S),4α,7S)-5,6-dimethyl-7-phenyl-7-phosphabicyclo[2.2.1]hept-5-ene-2-yl]pyridine and 2-[(1α,2β(R/S),4α,7(R/S)-5,6-dimethyl-7-phenyl-7-phosphabicyclo[2.2.1]hept-5-ene-2-yl]pyridine

Compound Description: These are phosphanorbornene cycloadducts obtained via an asymmetric Diels-Alder reaction between 3,4-dimethyl-1-phenylphosphole and 2-vinylpyridine, promoted by a chiral organopalladium complex. The pyridyl group's exo or endo position in these cycloadducts can be controlled by the electronic properties of the organopalladium catalyst. []

Relevance: These complex structures, while not directly comparable to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, highlight the potential of chiral organometallic catalysts in asymmetric Diels-Alder reactions. Given the structural features of N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, particularly its potential for chirality, it might be intriguing to explore its behaviour as a substrate or ligand in similar asymmetric reactions. []

N,N′-(3,4-Diaza-1,6-diphenyl-1,3,5-hexatrien-1,6-diyl)dimorpholine

Compound Description: This compound is synthesized by reacting bis(methylsulfonyl)diazomethane with N-(1-phenylvinyl)morpholine, demonstrating a novel reaction pathway for diazo compounds. []

Relevance: Although structurally distinct from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this reaction highlights the reactivity of sulfonyl-containing compounds with electron-rich species like enamines. This information could guide the investigation of the target compound's reactivity with similar nucleophiles, potentially uncovering new synthetic pathways. []

N-(2-(dimethylamino)ethyl)-N-(4-(hydroxylcarbamoyl)benzyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (9 h)

Compound Description: This compound is a β-carboline-based histone deacetylase (HDAC) inhibitor with potent antitumor activity, exhibiting a five-fold lower IC50 value than the reference compound SAHA (vorinostat). []

Relevance: Although structurally different from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this compound shares the dimethylaminoethyl group. Given its potent antitumor activity as an HDAC inhibitor, exploring the target compound for potential anticancer activity, possibly through HDAC inhibition or other mechanisms, could be promising. []

N-[1-methyl-1-(1,1-dioxo-4H-1,2,4-benzothiadiazin-3-yl)ethyl]-N′,N′-dimethylurea

Compound Description: This compound is formed by the rearrangement of a 3-(dimethylamino)-4,5,6,7-tetrahydro-1,2,5,7-benzothiatriazonin-6-one 1,1-dioxide derivative, highlighting the instability of the nine-membered heterocyclic ring under certain conditions. []

Relevance: While structurally dissimilar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, it exemplifies the potential reactivity and rearrangements possible in molecules with both sulfonyl and dimethylamino groups. This knowledge could be valuable when exploring the stability and possible rearrangement reactions of the target compound under various reaction conditions. []

4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide (W-15) and 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide (W-18)

Compound Description: These compounds were investigated for antinociceptive and discriminative stimulus effects, showing no opioid activity in tests conducted. []

Relevance: While not directly structurally similar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, these compounds highlight the structural diversity within the class of sulfonamides. Despite their lack of opioid activity, their investigation emphasizes the potential of exploring N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide for diverse biological activities, particularly given the presence of the dimethylamino group often associated with pharmacological properties. []

[3-(cis-3,5-dimethyl-4-[3-phenylpropyl]-1-piperazinyl)-propyl]diphenylamine hydrochloride (SH 3-24) and 9-[3-(cis-3,5-dimethyl-4-[3-phenylpropyl]-1-piperazinyl)-propyl]carbazole hydrobromide (SH 3-28)

Compound Description: These rimcazole analogs are σ-receptor antagonists that also exhibit affinity for the dopamine transporter (DAT). They effectively reduce cocaine self-administration rates in rats. []

Relevance: While not structurally identical, these compounds share the diaryl amine motif with N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Their dual activity as σ-receptor antagonists and DAT inhibitors, leading to a reduction in cocaine self-administration, suggests a potential for investigating the target compound for similar pharmacological effects, especially considering its structural similarities. []

N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide (BD1047)

Compound Description: BD1047 is a selective σ-receptor antagonist. It has been shown to inhibit calcium current in sensory neurons and reduce dystonia induced by high-affinity σ-ligands. [] []

Relevance: BD1047 is structurally similar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, sharing the N-[2-(dimethylamino)ethyl] moiety. This similarity, along with its known pharmacological activity as a σ-receptor antagonist, suggests a potential avenue for studying the target compound's interactions with σ-receptors and its potential as a therapeutic agent for conditions like pain and movement disorders. [] []

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine (BD1063)

Compound Description: This compound is a selective σ-receptor antagonist, investigated for its ability to attenuate the dystonia-inducing effects of high-affinity σ-ligands. []

Relevance: While not directly structurally identical to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, it shares the dichlorophenyl group. Considering its role as a σ-receptor antagonist, exploring whether the target compound exhibits similar antagonistic effects, possibly influenced by the presence of the shared structural feature, could be of interest. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) and N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: These are 3H-pyrido[2,3-d]pyrimidin-4-one derivatives that act as non-competitive antagonists at the chemokine receptor CXCR3, blocking the action of CXCL10 and CXCL11. []

Relevance: These compounds highlight the development of small-molecule antagonists for chemokine receptors involved in inflammatory diseases. Although structurally different from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, their existence suggests a broader context for exploring the target compound's potential interactions with chemokine receptors, especially considering the dimethylamino group often found in pharmacologically active compounds. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: This imidazolium compound functions as a non-competitive antagonist at the CXCR3 chemokine receptor, blocking the activity of CXCL10 and CXCL11. []

Relevance: While structurally dissimilar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, VUF10132 highlights the diverse chemical classes that can interact with chemokine receptors. This suggests the potential of exploring the target compound's interactions with these receptors, particularly given its dimethylamino group commonly found in compounds with biological activity. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 is a quaternary ammonium anilide and a non-competitive antagonist of the CXCR3 chemokine receptor, inhibiting the actions of CXCL10 and CXCL11. []

Relevance: This compound, although structurally distinct from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, showcases the successful development of small-molecule CXCR3 antagonists. This suggests a broader context for investigating the target compound's potential interactions with chemokine receptors, particularly given its dimethylamino group frequently found in pharmacologically active compounds. []

1-[2-(6-methyl-2-pyridyl)ethyl]-4-(4-methylsulfonyl aminobenzoyl)piperidine (E-4031)

Compound Description: E-4031 is a high-potency drug known to block the hERG K+ channel. This blockage can lead to acquired long QT syndrome. []

Relevance: While structurally distinct from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, E-4031 shares the presence of a methylsulfonyl group. This shared feature underscores the importance of evaluating the target compound for potential cardiac liability, especially its potential to interact with hERG channels. []

2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids

Compound Description: These compounds are synthesized from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione and primary amines. Their derivatives, particularly the 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrated potent cytotoxic activity against various cancer cell lines. []

Relevance: Although not structurally identical, these compounds highlight the use of dimethylaminoethyl groups in synthesizing potent cytotoxic agents. This suggests the potential of exploring N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide for similar anticancer properties, focusing on its potential to target cancer cell growth and viability. []

N2-[cis-4-({2-[4-bromo-2-(trifluoromethoxy)phenyl]ethyl}amino)cyclohexyl]-N4, N4-dimethylquinazoline-2,4-diamine dihydrochloride (ATC0065)

Compound Description: This compound is a potent and orally active MCHR1 (melanin-concentrating hormone receptor 1) antagonist, demonstrating anxiolytic and antidepressant effects in rodents. []

Relevance: Though structurally different from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, ATC0065 showcases the development of potent MCHR1 antagonists for treating mood disorders. This suggests exploring the target compound for similar activity, considering its dimethylamino group, a common feature in CNS-active drugs. []

N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride (ATC0175)

Compound Description: This is a potent, orally active MCHR1 antagonist that displays anxiolytic and antidepressant-like effects in rodent models. []

Relevance: While structurally distinct from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, ATC0175 exemplifies the development of MCHR1 antagonists with potential therapeutic applications in mood disorders. This knowledge suggests a broader context for investigating the target compound's potential interactions with MCHR1, especially considering its dimethylamino group often present in CNS-active drugs. []

Ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate (II) and ethyl 2-(3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydroquinoxalin-2-yl)-3-phenylpropanoate (III)

Compound Description: These newly synthesized quinoxaline derivatives were characterized for their crystal structures and their potential as inhibitors for c-Jun N-terminal kinases (JNK1). []

Relevance: Although structurally dissimilar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, these compounds demonstrate the identification and design of novel JNK inhibitors. This knowledge could be applied to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide by exploring its potential as a scaffold for developing new JNK inhibitors, particularly considering the presence of the dimethylamino group often found in bioactive compounds. []

Afobazole

Compound Description: This drug is a pan-selective σ-receptor agonist. Research indicates its ability to reduce microglial activation and toxicity caused by amyloid-β25–35, a key peptide implicated in Alzheimer's disease. []

Relevance: Although structurally different from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, afobazole's effects on microglia and its potential in Alzheimer's disease treatment highlight the therapeutic relevance of targeting σ-receptors. This suggests a potential research direction for N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, exploring its interactions with σ-receptors and its potential neuroprotective properties. []

N-[2-({2-[(2-hydroxyethyl)amino]ethyl}amino)-5-quinolinyl]-2-tricyclo[3.3.1.1(3,7)]dec-1-ylacetamide (compound-17)

Compound Description: This compound acts as a negative allosteric modulator of both human and rat P2X7 receptors. []

Relevance: While not structurally similar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, this compound demonstrates the existence of negative allosteric modulators for the P2X7 receptor. This information broadens the scope for investigating whether N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, with its dimethylamino group often found in pharmacologically active compounds, might interact with the P2X7 receptor or other related targets. []

N(2)-(3,4-difluorophenyl)-N(1)-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide dihydrochloride (GW791343)

Compound Description: GW791343 exhibits species-specific activity at P2X7 receptors. It acts as a negative allosteric modulator of the human P2X7 receptor but functions as a positive allosteric modulator of the rat P2X7 receptor. []

Relevance: Although not structurally similar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, GW791343's interaction with the P2X7 receptor, albeit with species-specific effects, highlights this receptor as a potential target for pharmacological intervention. This finding suggests the value of investigating whether N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, given its dimethylamino group often associated with bioactivity, could interact with the P2X7 receptor or related targets. []

(3Z)-4-{4-[2-(dimethylamino) ethoxy] phenyl}-3,4-diphenylbut-3-en-1-ylN,N-bis[2-(2,6-dioxomorpholin-4-yl)ethyl]glycinate (TOR-DTPA)

Compound Description: This compound is a hydrophilic derivative of the antiestrogen drug toremifene, designed for potential use in imaging breast tumors. []

Relevance: TOR-DTPA shares the dimethylaminoethoxy group with N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. This structural similarity, along with its use in developing an imaging agent for breast tumors, suggests a potential research avenue for exploring the target compound's interactions with estrogen receptors and its potential application in developing diagnostic tools or therapeutic agents for estrogen-related conditions. []

(+/-)-N,N-dimethyl-1-(2,5-dimethylphenyl)ethylamine

Compound Description: This is a novel chiral auxiliary used in the design and synthesis of chiral organopalladium-amine complexes. []

Relevance: This compound shares the dimethylphenyl group with N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. Its successful application as a chiral auxiliary suggests the potential of incorporating the target compound, with its potential for chirality, into similar organometallic complexes. This could open avenues for exploring its use in asymmetric synthesis, leveraging the chirality potentially imparted by the target compound. []

[2S-(2α,6α,11R*]-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propenyl)-2,6-methano-3-benzazocin-8-ol (SKF10047)

Compound Description: This compound is a σ-1 receptor agonist. Studies show that its activation can inhibit glutamate release in rat cerebral cortex nerve terminals, suggesting a potential neuroprotective role. []

Relevance: While structurally different from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, SKF10047's activity as a σ-1 receptor agonist and its neuroprotective potential highlight the therapeutic relevance of targeting this receptor. This information suggests a possible research direction for the target compound, investigating its interactions with σ-1 receptors and its potential in treating neurodegenerative diseases or conditions involving glutamate excitotoxicity. []

(2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-3,4-dihydroisoquinolin-2(1H)-yl]-N-methyl-2-phenylethanamide (almorexant)

Compound Description: Almorexant is a dual orexin-1 (OX1R) and orexin-2 (OX2R) receptor antagonist known to promote sleep. []

Relevance: While structurally dissimilar to N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, it showcases the development of dual orexin receptor antagonists for sleep disorders. This knowledge suggests a broader context for investigating if N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, with its dimethylamino group often present in CNS-active compounds, could interact with orexin receptors or modulate sleep-wake cycles. []

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea (JNJ-10397049)

Compound Description: JNJ-10397049 is a selective orexin-2 (OX2R) receptor antagonist, demonstrating sleep-promoting effects in rats by decreasing sleep latency and increasing sleep time. []

Relevance: Although structurally different from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, its activity as a selective OX2R antagonist and its sleep-promoting effects highlight the therapeutic relevance of targeting this receptor subtype. This knowledge suggests a potential research direction for N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, investigating its interactions with OX2R and its potential in treating sleep-wake disorders. []

Relevance: While structurally different from N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, SB-408124 highlights the development of selective OX1R antagonists for research purposes. This information suggests exploring N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide's interactions with OX1R and comparing its pharmacological profile to SB-408124 to understand the structure-activity relationships of OX1R antagonists better. []

(+)-Pentazocine (PTZ)

Compound Description: (+)-Pentazocine (PTZ) is a σ-1 receptor agonist known to protect trabecular meshwork cells from pressure-induced damage by activating the InsR-MAPK signaling pathway. []

Properties

Product Name

N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(3,4-dimethyl-N-methylsulfonylanilino)acetamide

Molecular Formula

C15H25N3O3S

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C15H25N3O3S/c1-12-6-7-14(10-13(12)2)18(22(5,20)21)11-15(19)16-8-9-17(3)4/h6-7,10H,8-9,11H2,1-5H3,(H,16,19)

InChI Key

DWBLSMRWUSDCRI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCN(C)C)S(=O)(=O)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCCN(C)C)S(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.